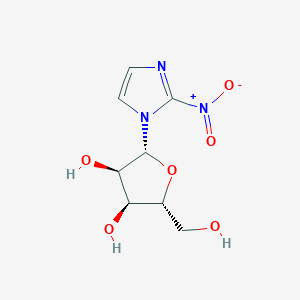

2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole

Vue d'ensemble

Description

2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3O6 and its molecular weight is 245.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole is a compound belonging to the nitroimidazole class, which is recognized for its diverse biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H11N3O6

- Molecular Weight : 245.19 g/mol

- IUPAC Name : 2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol

These properties indicate that the compound possesses a complex structure conducive to various biological interactions.

Biological Activity Overview

The nitroimidazole group, to which this compound belongs, is known for its antiparasitic , antimicrobial , and antiviral activities. The biological activity of this compound can be categorized as follows:

Antiparasitic Activity

Research has demonstrated that related nitroimidazoles exhibit significant antiparasitic properties. For instance, studies on similar compounds have shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays indicated low cytotoxicity in mammalian cells while effectively inhibiting parasite growth.

| Compound | IC50 (μM) | Cytotoxicity (LLC-MK2) |

|---|---|---|

| 2-Nitro-1-vinyl-1H-imidazole | 4.8 | >500 |

This suggests that this compound may also have potential in antiparasitic drug development through molecular hybridization strategies .

Antiviral Activity

The compound's structural characteristics position it as a candidate for antiviral applications. Nitroimidazoles have been shown to inhibit viral replication by targeting essential enzymes involved in nucleotide synthesis. For example, derivatives of imidazole have been effective against various RNA viruses by inhibiting IMP dehydrogenase (IMPDH), an enzyme critical for guanine nucleotide biosynthesis.

| Compound | Target Virus | EC50 (μM) | Cytotoxicity (Vero Cells) |

|---|---|---|---|

| IM18 | DENV-2 | >10 | <1000 |

This highlights the potential for this compound in developing antiviral therapies .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The nitro group can undergo reduction in anaerobic conditions, leading to the generation of free radicals that damage DNA and other cellular components, thus exerting cytotoxic effects on pathogens.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of nitroimidazoles for their biological activities:

- Antiparasitic Studies : In vitro assays demonstrated that derivatives similar to this compound showed promising results against T. cruzi, validating their use as potential antichagasic agents .

- Antiviral Research : Research into related compounds has indicated significant antiviral effects against various viruses, including dengue and hepatitis C viruses. These studies emphasize the importance of structural modifications in enhancing antiviral efficacy .

- Cytotoxicity Assessments : Evaluation of cytotoxic effects on mammalian cell lines has shown that certain derivatives maintain low toxicity while exhibiting high antiparasitic and antiviral activities, indicating their therapeutic potential .

Propriétés

IUPAC Name |

2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPYEWPQCQPUJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875737 | |

| Record name | 1-(B-D-RIBOFURANOSYL)-2-NO2IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67773-77-7, 17306-43-3 | |

| Record name | NSC347471 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azomycin riboside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(B-D-RIBOFURANOSYL)-2-NO2IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.